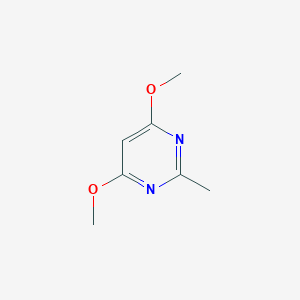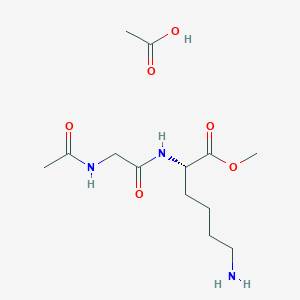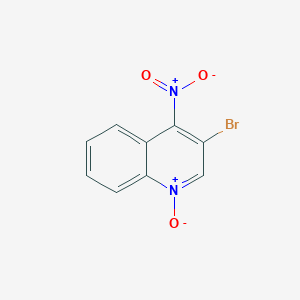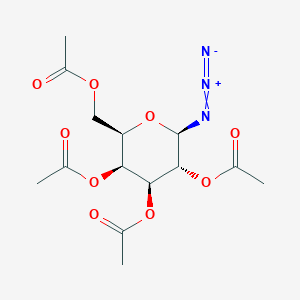![molecular formula C16H20N2 B080111 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine CAS No. 13233-45-9](/img/structure/B80111.png)
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a chemical compound that belongs to the class of indole alkaloids. It is a potent bioactive molecule that has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is not fully understood. However, it has been found to interact with various molecular targets in the body, including receptors and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine have been studied extensively. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Conclusion
In conclusion, 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a potent bioactive molecule that has been found to exhibit various biological activities. Its synthesis method is complex, but it has been studied extensively for its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with tryptamine in the presence of an acid catalyst.
Applications De Recherche Scientifique
The scientific research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine has been focused on its potential as a drug candidate. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
13233-45-9 |
|---|---|
Nom du produit |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-17-14-7-3-2-6-12(14)13-9-11-18-10-5-4-8-15(18)16(13)17/h2-3,6-7,15H,4-5,8-11H2,1H3 |
Clé InChI |
LMUPITQSBFPIBM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
Synonymes |
1,2,3,4,6,7,12,12b-Octahydro-12-methylindolo[2,3-a]quinolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















